3-Oxopropanenitrile;hydrate
Description
Overview of α-Cyano Ketones and their Unique Reactivity Profiles
α-Cyano ketones, the class of compounds to which 3-oxopropanenitrile (B1221605) belongs, are distinguished by the presence of a methylene (B1212753) group (-CH₂-) positioned between a carbonyl group (C=O) and a nitrile group (C≡N). This "active methylene" group exhibits enhanced acidity and reactivity. This heightened reactivity allows α-cyano ketones to readily participate in a wide array of chemical transformations, including condensation reactions, nucleophilic additions, and cyclizations. semanticscholar.org
The dual nature of the functional groups allows for a synergistic reactivity pattern. researchgate.net The nitrile group can act as a nucleophile, while the carbonyl group is susceptible to nucleophilic attack. This versatility is fundamental to their role in constructing complex molecular architectures. The keto-enol tautomerism inherent in these molecules further expands their reactive possibilities, with the enol form acting as a potent nucleophile in various reactions. masterorganicchemistry.comnumberanalytics.comlibretexts.org
Historical Context and Early Studies on 3-Oxopropanenitrile Systems
The study of 3-oxopropanenitrile systems is intertwined with the broader history of cyanoacetylation and indole (B1671886) chemistry, which dates back to the 19th century. Early investigations into the reactivity of compounds containing the cyanoacetyl group laid the groundwork for understanding the synthetic potential of molecules like 3-oxopropanenitrile. Significant advancements were made in developing efficient cyanoacetylation methods, which enabled the synthesis of a wide variety of 3-oxopropanenitrile derivatives. These early studies were crucial in establishing these compounds as key intermediates in the synthesis of more complex molecules.
Significance of 3-Oxopropanenitrile as a Versatile Synthetic Building Block
Substituted 3-oxopropanenitriles are widely regarded as versatile synthetic intermediates in organic chemistry. nih.gov Their ability to serve as precursors for a diverse range of heterocyclic compounds is a testament to their synthetic utility. These compounds are pivotal in the synthesis of various biologically significant molecules, including pyrazoles, isoxazoles, pyridines, and pyrimidines. nih.govwiley.com
The reactivity of the active methylene group allows for its use in multicomponent reactions, where several molecules are combined in a single step to form a complex product. This approach is highly valued in modern organic synthesis for its efficiency and atom economy. For instance, 3-oxopropanenitrile derivatives can react with aldehydes and other nucleophiles in one-pot procedures to generate highly substituted heterocyclic systems. semanticscholar.org
Interdisciplinary Importance in Chemical Research and Development
The significance of 3-oxopropanenitrile and its derivatives extends beyond fundamental organic synthesis into various interdisciplinary fields. In medicinal chemistry, these compounds serve as crucial building blocks for the synthesis of new therapeutic agents. The heterocyclic scaffolds derived from 3-oxopropanenitriles are present in numerous compounds with a wide range of biological activities.
In the field of materials science, the unique electronic and structural properties of 3-oxopropanenitrile derivatives are being explored for the development of novel functional materials. Their conjugated systems and ability to participate in polymerization reactions make them attractive candidates for applications in organic electronics and as precursors for specialized polymers. The versatility of this class of compounds ensures their continued importance in both academic research and industrial chemical development.
Physicochemical Properties of 3-Oxopropanenitrile
| Property | Value |
| Molecular Formula | C₃H₃NO |
| Molecular Weight | 69.063 g/mol |
| Density | 1.0±0.1 g/cm³ |
| Boiling Point | 166.2±23.0 °C at 760 mmHg |
| Flash Point | 54.3±22.6 °C |
| Vapor Pressure | 1.8±0.3 mmHg at 25°C |
| Index of Refraction | 1.383 |
| Polar Surface Area | 40.86 Ų |
| LogP | -0.68 |
Note: The data in this table corresponds to the non-hydrated form of 3-Oxopropanenitrile.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
144602-42-6 |
|---|---|
Molecular Formula |
C3H5NO2 |
Molecular Weight |
87.08 g/mol |
IUPAC Name |
3-oxopropanenitrile;hydrate |
InChI |
InChI=1S/C3H3NO.H2O/c4-2-1-3-5;/h3H,1H2;1H2 |
InChI Key |
FQYDOIJMQZVTAT-UHFFFAOYSA-N |
Canonical SMILES |
C(C=O)C#N.O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Oxopropanenitrile and Its Analogues
Classical Synthetic Routes to 3-Oxopropanenitrile (B1221605)
Traditional methods for the synthesis of 3-oxopropanenitrile and its analogues have been well-documented and rely on fundamental organic reactions. These classical routes, including the acylation of active nitriles, reactions of α-haloketones with cyanide ions, and the hydrolysis of β-enaminonitriles, form the foundation of β-ketonitrile chemistry. nih.gov
Acylation of Active Nitriles
One of the primary methods for preparing β-oxoalkanonitriles is through the acylation of active nitriles. nih.gov This approach typically involves the condensation reaction between a carboxylic acid ester and a nitrile in the presence of a strong base. google.com For instance, nitriles with acidic α-protons, such as benzyl (B1604629) cyanide, can be condensed with esters using alcoholates as the base, yielding the desired 3-oxonitrile. google.com However, the acylation of less acidic aliphatic nitriles often requires more stringent conditions, such as elevated temperatures, which can sometimes lead to undesired side reactions and lower yields. google.com
A more robust variation of this method employs a 70 to 80% suspension of sodium hydride in white oil as the condensing agent. google.com This allows for the efficient reaction of a wide range of carboxylic acid esters with nitriles to produce 3-oxonitriles, which are valuable intermediates for pharmaceuticals and pesticides. google.com The general mechanism involves the deprotonation of the nitrile at the α-position by the strong base, creating a nucleophilic carbanion that subsequently attacks the electrophilic carbonyl carbon of the ester. The resulting intermediate then eliminates an alkoxide to form the final 3-oxopropanenitrile derivative.
Reactions Involving α-Haloketones and Cyanide Ion
Another established route to 3-oxopropanenitriles involves the reaction of α-haloketones with a cyanide ion source. nih.gov This method leverages the two adjacent electrophilic centers of the α-haloketone: the carbonyl carbon and the α-carbon bearing the halogen. mdpi.com The reaction proceeds via a nucleophilic substitution, typically an SN2 mechanism, where the cyanide ion displaces the halide from the α-position of the ketone.
For example, a chemoselective SN2 reaction of ω-bromoacetophenone with sodium cyanide or potassium cyanide can furnish 3-oxopropanenitriles. researchgate.net The reaction can be carried out in various solvent systems, including DMF-water or a biphasic toluene-water system with the aid of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). researchgate.net The use of such catalysts is crucial in biphasic systems to facilitate the transport of the cyanide ion from the aqueous phase to the organic phase where the α-haloketone is dissolved.
Hydrolysis of β-Enaminonitriles
The hydrolysis of β-enaminonitriles presents a third classical pathway to obtain β-oxoalkanonitriles. nih.gov β-Enaminonitriles are synthesized through the condensation of nitriles, often under base-induced conditions. researchgate.netrsc.org These precursors can then be hydrolyzed, typically under acidic conditions, to yield the corresponding 3-oxopropanenitrile. This method is particularly useful as it allows for the synthesis of a diverse range of substituted β-ketonitriles, depending on the structure of the starting enaminonitrile.
Contemporary and Green Synthesis Approaches
Modern synthetic chemistry emphasizes the development of methodologies that are not only efficient but also environmentally benign. In the context of 3-oxopropanenitrile synthesis, this has led to the exploration of techniques like ultrasonication and advanced catalytic systems to improve yields, reduce reaction times, and minimize waste.
Ultrasonically Assisted N-Cyanoacylation Reactions utilizing 3-Oxopropanenitrile Derivatives
Ultrasonication has emerged as a valuable tool in organic synthesis, offering a green alternative to conventional heating by often leading to shorter reaction times, higher yields, and greater product purity. nih.govacs.org This technique has been successfully applied to N-cyanoacylation reactions using derivatives of 3-oxopropanenitrile.
In one study, N-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile was used as an effective cyanoacetylating agent to synthesize cyanoacetamide derivatives. nih.govacs.org The reactions were performed under both conventional heating and ultrasonic irradiation. The ultrasonic method consistently demonstrated significant advantages, affording the desired products in considerably less time and with higher yields compared to the traditional heating method. nih.govacs.org These cyanoacetamide derivatives were further cyclized to produce N-substituted 2-pyridone derivatives, where ultrasonication again proved to be the more efficient method. nih.govacs.org The use of ultrasound also facilitated subsequent coupling reactions, such as the formation of amide bonds, showcasing its broad utility in multistep syntheses involving 3-oxopropanenitrile derivatives. acs.orgacs.org
| Compound | Conventional Method | Ultrasonic Method | ||
|---|---|---|---|---|
| Time (h) | Yield (%) | Time (min) | Yield (%) | |
| Product 4 | 8 | 75 | 30 | 90 |
| Product 7 | 10 | 70 | 40 | 88 |
| Product 10 | 12 | 65 | 50 | 85 |
Catalyst-Mediated Synthesis of 3-Oxopropanenitrile Derivatives
The use of catalysts is central to modern organic synthesis, enabling reactions that would otherwise be inefficient or unselective. Various catalytic systems have been developed for the synthesis of 3-oxopropanenitrile and its derivatives.
Phase-Transfer Catalysis: As mentioned in the classical routes, phase-transfer catalysts (PTC) like tetrabutylammonium bromide (TBAB) are instrumental in facilitating reactions between reagents in immiscible phases. researchgate.net This is particularly relevant for the reaction of α-haloketones with inorganic cyanides, improving reaction rates and yields under milder, often solvent-free "grindstone" conditions. researchgate.net
Lewis Acid Catalysis: Lewis acids can enhance the efficiency of electrophilic cyanoacetylation. For example, a simple and efficient method for the direct electrophilic cyanoacetylation of various heterocyclic compounds uses a mixed anhydride (B1165640) (from cyanoacetic acid and acetic or trifluoroacetic anhydride) in the presence of a catalytic amount of Mg(ClO₄)₂·2H₂O. researchgate.net This method is effective even for electron-poor aromatic compounds. researchgate.net
Metal-Organic Frameworks (MOFs): MOFs have been explored as heterogeneous catalysts. For instance, MIL-53(Al)-N(CH₂PO₃H₂)₂ has been employed as a catalyst in the solvent-free synthesis of pyrazolo[3,4-b]pyridine derivatives, which can involve intermediates derived from 3-oxopropanenitriles.
Asymmetric Catalysis: Significant advancements have been made in the catalytic asymmetric synthesis of 3-oxopropanenitrile derivatives, allowing for the stereoselective construction of chiral molecules. smolecule.com These methods utilize chiral catalysts to control the stereochemistry of the products, providing access to enantioenriched compounds. smolecule.com An example includes the nickel-catalyzed Negishi arylations and alkenylations of racemic alpha-bromonitriles, which yield enantioenriched alpha-arylnitriles and allylic nitriles. smolecule.com
| Catalyst Type | Specific Catalyst Example | Reaction Type | Reference |
|---|---|---|---|
| Phase-Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) | Reaction of α-haloketones with cyanide | researchgate.net |
| Lewis Acid | Mg(ClO₄)₂·2H₂O | Electrophilic cyanoacetylation | researchgate.net |
| Metal-Organic Framework (MOF) | MIL-53(Al)-N(CH₂PO₃H₂)₂ | Heterocyclic synthesis (solvent-free) | |
| Asymmetric Catalyst | Nickel-based catalysts | Stereoconvergent cross-coupling | smolecule.com |
Solvent-Free and Environmentally Conscious Methodologies in 3-Oxopropanenitrile Synthesis
In recent years, the principles of green chemistry have increasingly guided the development of synthetic methodologies, aiming to reduce hazardous waste and improve energy efficiency. The synthesis of 3-oxopropanenitrile and its derivatives has benefited from these advancements, with several environmentally conscious methods being reported. These approaches often involve solvent-free conditions, the use of eco-friendly solvents, and energy-efficient techniques like microwave and ultrasonic irradiation. cem.comnih.gov
Solvent-free synthesis, in particular, has emerged as a powerful strategy. cem.com Mechanochemistry, which utilizes mechanical force through grinding or ball milling to drive chemical reactions, offers a valuable alternative to traditional solvent-based methods. This technique allows for precise control over reaction conditions and can lead to higher yields and fewer byproducts. Another prominent solvent-free approach involves adsorbing reactants onto mineral oxides, which act as solid supports and catalysts. cem.com
Microwave irradiation has been extensively used to accelerate reactions in the absence of a solvent. cem.com For instance, the Knoevenagel condensation, a key reaction in the synthesis of certain nitrile derivatives, can be performed under solvent-free microwave conditions. cem.com Similarly, phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) facilitate reactions between reactants in different phases (e.g., solid-liquid), eliminating the need for a bulk solvent.
When solvents are necessary, the focus shifts to greener alternatives such as water, ethanol (B145695), or dimethyl carbonate (DMC). orientjchem.org Reactions performed in aqueous media or biphasic systems (e.g., toluene-water) with phase-transfer catalysts represent more sustainable options compared to using volatile organic compounds. Catalysis is also a key aspect of these green methodologies. Metal-organic frameworks (MOFs) and nano-architectured carbon quantum dots (CQDs) have been employed as efficient catalysts in solvent-free conditions for synthesizing various nitrile derivatives.
| Methodology | Catalyst/Condition | Key Features |
| Mechanochemistry | Ball Milling/Grinding | Solvent-free; precise control; can lead to higher yields. |
| Microwave Irradiation | Solvent-free | Accelerated reaction times; energy efficient. cem.com |
| Phase-Transfer Catalysis | Tetrabutylammonium Bromide (TBAB) | Facilitates reactions in biphasic or solid-liquid systems without bulk solvent. |
| Aqueous Synthesis | Water as solvent | Environmentally benign alternative to organic solvents. |
| Advanced Catalysis | MOFs, Carbon Quantum Dots (CQDs) | High efficiency under solvent-free or eco-friendly conditions. |
Synthesis of Substituted 3-Oxopropanenitrile Analogues
Indolyl-3-oxopropanenitrile, also known as 3-cyanoacetyl indole (B1671886), is a key precursor for a wide range of heterocyclic compounds. nih.govresearchgate.net A straightforward and efficient method for its synthesis involves the reaction of indoles with cyanoacetic acid in the presence of propanoic anhydride, which can yield the desired products in 84–95% yields within minutes at 65–75 °C. nih.gov
These indolyl derivatives serve as versatile building blocks. For example, one-pot, multi-component reactions are commonly used to generate complex molecular architectures. A four-component condensation involving 3-(1H-indol-3-yl)-3-oxopropanenitrile, various aldehydes, 3-acetyl-2H-chromenones, and ammonium (B1175870) acetate (B1210297) in acetic acid produces highly functionalized pyridine-3-carbonitrile (B1148548) derivatives with yields between 85-92%. nih.govdergipark.org.tr
Green synthetic approaches have also been successfully applied. The synthesis of indol-3-yl substituted pyran derivatives has been achieved in 74–94% yields through a one-pot reaction of aromatic aldehydes, malononitrile (B47326), and 3-cyanoacetyl indoles under ultrasonic irradiation at room temperature, using piperidine (B6355638) as a catalyst in ethanol. nih.gov Another eco-friendly method employs L-proline as a catalyst in refluxing ethanol for the one-pot, three-component synthesis of functionalized indol-3-yl pyrans, achieving yields of 70–88%. nih.gov
The following table summarizes selected synthetic methods for indolyl-3-oxopropanenitrile derivatives.
| Product Type | Reactants | Catalyst/Solvent | Yield |
| 3-Cyanoacetyl Indole Derivatives | Indoles, Cyanoacetic Acid, Propanoic Anhydride | None (neat) | 84–95% nih.gov |
| Indole/Coumarin Pyridine-3-carbonitriles | 3-(1H-Indol-3-yl)-3-oxopropanenitrile, Aldehydes, 3-Acetyl-2H-chromenones, Ammonium Acetate | Acetic Acid | 85–92% nih.gov |
| Indol-3-yl Substituted Pyrans | 3-Cyanoacetyl Indoles, Aromatic Aldehydes, Malononitrile | Piperidine / Ethanol (Ultrasonic) | 74–94% nih.gov |
| Functionalized Indol-3-yl Pyrans | 3-Cyanoacetyl Indoles, Malononitrile/Cyanoacetate (B8463686), Aldehydes/Isatins | L-proline / Ethanol (Reflux) | 70–88% nih.gov |
Thienothiophenes are bicyclic aromatic compounds containing two fused thiophene (B33073) rings, which are valuable scaffolds in materials science and medicinal chemistry. nih.govencyclopedia.pub The synthesis of 3-oxopropanenitriles featuring this moiety often starts from versatile building blocks like diethyl 3,4-dimethylthieno-[2,3-b]thiophene-2,5-dicarboxylate. nih.gov
A key intermediate, 3,3'-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-oxopropanenitrile), can be prepared and subsequently modified to create more complex heterocyclic systems. nih.gov For instance, treatment of this intermediate with sodium hydride and carbon disulfide, followed by methyl iodide, yields a bis(methylthio)methylene derivative. This derivative can then react with o-phenylenediamine (B120857) to produce 3,3'-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile). nih.gov
The Gewald reaction is another important method for synthesizing thiophene derivatives, which can be applied to create π-conjugated thiophenes starting from substituted 3-oxopropanenitriles. researchgate.net This reaction typically involves the condensation of a ketone (or in this case, a β-ketonitrile), elemental sulfur, and an active methylene (B1212753) compound (like malononitrile or ethyl cyanoacetate) in the presence of a base. researchgate.net
The table below outlines a synthetic pathway for a thienothiophene-derived bis-heterocycle.
| Starting Material | Reagents | Product | Yield |
| 3,3'-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-oxopropanenitrile) | 1. NaH, CS₂ 2. Methyl Iodide | Bis(methylthio)methylene derivative | 60% nih.gov |
| Bis(methylthio)methylene derivative | o-Phenylenediamine / Ethanol (Reflux) | 3,3'-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) | Not Specified |
Phenyl-substituted 3-oxopropanenitriles are an important class of compounds, and their synthesis can be achieved through various methods. A common approach is the acylation of active nitriles. For example, the reaction of acetonitrile (B52724) with benzoate (B1203000) esters in the presence of a strong base is a fundamental route to benzoylacetonitrile (B15868) (3-oxo-3-phenylpropanenitrile). researchgate.net
A transition-metal-catalyst-free reaction between amides and acetonitriles provides another modern pathway. In a general procedure, substituted N-phenyl-N-tosylbenzamides react with acetonitrile to afford various phenyl-substituted 3-oxopropanenitriles. rsc.org This method allows for the synthesis of derivatives with a range of substituents on the phenyl ring, such as chloro, methoxy, and silyloxy groups, with yields often exceeding 70%. For instance, 3-(3-Methoxyphenyl)-3-oxopropanenitrile was obtained in 99% yield using this protocol. rsc.org
Another strategy involves the treatment of specific precursors with acetonitrile in the presence of a base like sodium hydride to furnish the target phenyl-substituted 3-oxopropanenitrile. researchgate.net The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the phenyl ring.
The following table presents data for the synthesis of various phenyl-substituted 3-oxopropanenitriles.
| Product | Starting Material | Method | Yield |
| 3-(4-(Chloromethyl)phenyl)-3-oxopropanenitrile | 4-(Chloromethyl)-N-phenyl-N-tosylbenzamide | Reaction with acetonitrile | 71% rsc.org |
| 3-(3-Methoxyphenyl)-3-oxopropanenitrile | 3-Methoxy-N-phenyl-N-tosylbenzamide | Reaction with acetonitrile | 99% rsc.org |
| 3-(4-((tert-Butyldimethylsilyl)oxy)phenyl)-3-oxopropanenitrile | 4-(tert-Butyldimethylsilyl)oxy-N-phenyl-N-tosylbenzamide | Reaction with acetonitrile | 69% rsc.org |
| 3-Oxo-3-phenylpropanenitrile | N-Phenyl-N-tosylbenzamide | Reaction with acetonitrile | 96% rsc.org |
Chemical Reactivity and Mechanistic Pathways of 3 Oxopropanenitrile
Electrophilic and Nucleophilic Character of the 3-Oxopropanenitrile (B1221605) Moiety
The chemical reactivity of 3-oxopropanenitrile is governed by the presence of multiple functional groups: a ketone, a nitrile, and an active methylene (B1212753) group. This unique arrangement confers both electrophilic and nucleophilic properties to the molecule, making it a versatile precursor in organic synthesis.
Electrophilic Sites: The molecule possesses two primary electrophilic centers. Due to the electronegativity difference between carbon and oxygen, the carbonyl carbon bears a partial positive charge and is susceptible to attack by nucleophiles. libretexts.orgpressbooks.pub Similarly, the carbon atom of the nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond, although it is generally less reactive than the carbonyl carbon. quora.com Strong nucleophiles can attack this site, a reactivity that is enhanced under acidic conditions where protonation of the nitrogen atom increases the electrophilicity of the nitrile carbon. quora.com
Nucleophilic Sites: Conversely, 3-oxopropanenitrile exhibits nucleophilic character at two locations. The lone pair of electrons on the nitrogen atom of the nitrile group can act as a nucleophile, though such reactivity is relatively rare and typically requires a potent electrophile. quora.com More significantly, the methylene group (α-carbon) positioned between the electron-withdrawing carbonyl and nitrile groups is highly acidic. This "active methylene" group can be readily deprotonated by even a mild base to form a stabilized carbanion (enolate). wikipedia.org This carbanion is a potent nucleophile that readily participates in carbon-carbon bond-forming reactions. nih.govmasterorganicchemistry.com This dual reactivity allows 3-oxopropanenitrile to act as a flexible building block in complex molecular syntheses.
| Site | Character | Description |
| Carbonyl Carbon (C=O) | Electrophilic | The carbon atom is electron-deficient due to the electronegativity of the oxygen atom, making it a target for nucleophilic attack. libretexts.orgpressbooks.pub |
| Nitrile Carbon (C≡N) | Electrophilic | The carbon atom has a partial positive charge and can be attacked by strong nucleophiles. quora.com |
| α-Carbon (CH₂) | Nucleophilic | The protons on the methylene group are acidic. Deprotonation forms a stabilized carbanion, which is a strong nucleophile. wikipedia.org |
| Nitrile Nitrogen (C≡N) | Nucleophilic | The lone pair of electrons on the nitrogen can participate in nucleophilic attack, although this is less common. quora.com |
Condensation Reactions Involving 3-Oxopropanenitrile
The presence of the active methylene group makes 3-oxopropanenitrile an excellent substrate for various condensation reactions, which are fundamental processes for carbon-carbon bond formation. nih.govsciensage.info
The Knoevenagel condensation is a modification of the aldol (B89426) condensation where a carbonyl compound reacts with an active hydrogen compound in the presence of a basic catalyst. wikipedia.org 3-Oxopropanenitrile, with its active methylene group, readily undergoes this reaction with aldehydes and ketones. nih.govbhu.ac.in The mechanism involves the base-catalyzed deprotonation of the α-carbon to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone, leading to a tetrahedral intermediate which subsequently eliminates a molecule of water to yield an α,β-unsaturated product, often a conjugated enone. wikipedia.org
This reaction is highly efficient for creating C-C double bonds and is a cornerstone in the synthesis of various important organic intermediates and functional materials. nih.govsciensage.info The use of weak bases like amines is typical, as strong bases could induce self-condensation of the reacting aldehyde or ketone. wikipedia.org
Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. organic-chemistry.orgwikipedia.org These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. tcichemicals.com 3-Oxopropanenitrile and its derivatives are valuable components in various MCRs.
For instance, they are employed in the synthesis of complex heterocyclic systems such as pyrazolo[3,4-b]pyridines and pyranopyrazoles. frontiersin.org In a typical framework for synthesizing pyrano[2,3-c]pyrazole derivatives, an MCR can involve the reaction of a pyrazolone (B3327878) (formed in situ from ethyl acetoacetate (B1235776) and phenylhydrazine), an aldehyde, and malononitrile (B47326) (a related active methylene compound). frontiersin.org The reaction proceeds through a sequence of condensation, Michael addition, and cyclization steps, showcasing the utility of active methylene nitriles in building intricate molecular architectures. frontiersin.org
Hydrazine (B178648) hydrate (B1144303) is a potent dinucleophile that reacts readily with 3-oxopropanenitrile. The reaction typically begins with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of 3-oxopropanenitrile. libretexts.org This addition is followed by dehydration to form a hydrazone intermediate. libretexts.org This step is a standard reaction for converting aldehydes and ketones into their corresponding hydrazones. libretexts.orgorgsyn.org
Given the bifunctional nature of both reactants, this initial condensation is often the first step in a sequence leading to the formation of heterocyclic rings, most notably pyrazoles. The second nucleophilic nitrogen of the hydrazine moiety can then participate in an intramolecular cyclization, a pathway that is central to the synthesis of pyrazole (B372694) derivatives. kthmcollege.ac.innih.gov
Cyclization Reactions and Heterocycle Formation
The strategic placement of reactive functional groups in 3-oxopropanenitrile makes it an ideal precursor for the synthesis of various heterocyclic compounds, particularly those containing nitrogen.
Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms that are of significant interest due to their wide range of pharmacological activities. nih.gov A common and effective method for synthesizing the pyrazole ring system involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine or its derivatives. nih.gov 3-Oxopropanenitrile serves as a versatile 1,3-dielectrophile precursor for this transformation.
The reaction mechanism with hydrazine hydrate proceeds via the formation of a hydrazone intermediate, as described previously. libretexts.org This intermediate then undergoes an intramolecular cyclization where the terminal amino group of the hydrazine residue attacks the electrophilic carbon of the nitrile group. This ring-closing step is followed by tautomerization to yield the stable aromatic pyrazole ring. The final product is typically a 5-aminopyrazole derivative. For example, the reaction of various α-cyanoketones with phenylhydrazine (B124118) can produce functionalized 1H-pyrazole-5-amines. nih.gov
This synthetic strategy is highly modular, allowing for the creation of a diverse library of substituted pyrazoles by varying the substituents on both the 3-oxopropanenitrile precursor and the hydrazine reagent. One-pot, three-component reactions using ethyl cyanoacetate (B8463686), hydrazine hydrate, and ethyl acetoacetate have also been developed to synthesize intermediate pyrazolyl propanenitriles, which are then used to create further pyrazole derivatives. kthmcollege.ac.inresearchgate.net
| Precursors | Key Reaction Type | Resulting Heterocycle |
| 3-Oxopropanenitrile, Aldehyde/Ketone | Knoevenagel Condensation | α,β-Unsaturated Ketone |
| Phenylhydrazine, Ethyl Acetoacetate, Aldehyde, Malononitrile | Multicomponent Reaction | Pyrano[2,3-c]pyrazole frontiersin.org |
| 3-Oxopropanenitrile, Hydrazine Hydrate | Condensation-Cyclization | 5-Aminopyrazole nih.gov |
| Ethyl Cyanoacetate, Hydrazine Hydrate, Ethyl Acetoacetate | One-pot, Three-component Reaction | 3-Methyl-5-oxopyrazol propanenitrile kthmcollege.ac.inresearchgate.net |
Synthesis of Pyridine (B92270) Derivatives and Poly-substituted Pyridines
3-Oxopropanenitrile, as a β-oxoalkanenitrile, is a versatile precursor for the synthesis of various pyridine derivatives. Its reactivity allows for participation in condensation and cyclization reactions, leading to the formation of the pyridine ring.
One established method involves the multi-component reaction approach. For instance, pyridine derivatives can be synthesized with high yields through three-component reactions that utilize precursors like imidazole, activated acetylenic compounds, and phosphaneylidene-1-imine in an aqueous medium, often facilitated by a nanocatalyst. samipubco.com While this illustrates a general strategy for pyridine synthesis, specific applications starting directly with 3-oxopropanenitrile follow similar condensation principles.
A more direct route involves the reaction of β-oxoalkanonitriles with compounds containing active methylene groups and an ammonia (B1221849) source. For example, the reaction of ethyl cyanoacetate with phenacyl bromide can produce a dialkylated intermediate, which upon refluxing in acetic acid with ammonium (B1175870) acetate (B1210297), cyclizes to form a 2,6-diarylisonicotinate. nih.gov This isonicotinate (B8489971) can then be reacted with acetonitrile (B52724) to yield a 3-(4-pyridyl)-3-oxopropanenitrile derivative. nih.gov
The general mechanism for such syntheses often relies on the Hantzsch pyridine synthesis or similar condensation reactions. baranlab.org This typically involves the condensation of a β-dicarbonyl compound (or a functional equivalent like 3-oxopropanenitrile), an aldehyde, and ammonia or an ammonia donor. The process proceeds through a series of Michael additions, condensations, and dehydrations to form a dihydropyridine (B1217469) intermediate, which is subsequently oxidized to the aromatic pyridine ring. baranlab.org The use of pre-functionalized 3-oxopropanenitriles allows for the direct incorporation of a cyano-methyl or related group into the final pyridine structure.
The synthesis of polysubstituted pyridines can be achieved by carefully selecting the starting materials. For example, reacting 3-oxoalkanenitriles with acetylacetone (B45752) in acetic acid in the presence of ammonium acetate results in the formation of pyridine-3-carbonitriles. nih.gov Another approach involves the reaction of malononitrile with acetylacetone, which yields a 3-cyano-4,6-dimethylpyridine-2(1H)-one. ijpsonline.com
Table 1: Examples of Pyridine Derivatives Synthesized from β-Oxoalkanonitrile Precursors
| Precursor 1 | Precursor 2 | Reagents | Product | Reference |
|---|---|---|---|---|
| Ethyl 2,6-diarylisonicotinate | Acetonitrile | - | 3-(2,6-Diaryl-4-pyridyl)-3-oxopropanenitrile | nih.gov |
| 3-Oxoalkanenitriles | Acetylacetone | Acetic acid, Ammonium acetate | Pyridine-3-carbonitriles | nih.gov |
| Malononitrile | Acetylacetone | Piperidine (B6355638) | 3-Cyano-4,6-dimethylpyridine-2(1H)-one | ijpsonline.com |
Formation of Pyrimidine (B1678525) and Pyrazolopyrimidine Systems
3-Oxopropanenitrile is a valuable building block for the synthesis of pyrimidine and fused pyrazolopyrimidine ring systems due to its 1,3-dicarbonyl-like reactivity. The construction of the pyrimidine ring generally involves the condensation of a three-carbon fragment with an N-C-N fragment such as urea, thiourea, guanidine, or amidines. bu.edu.egmdpi.com
The de novo synthesis of the pyrimidine ring involves six steps, starting from carbamoyl (B1232498) phosphate (B84403) and aspartate to form the initial ring structure, which is then modified to produce various pyrimidine nucleotides. wikipedia.orgnih.gov Chemical synthesis often mimics this by condensing a 1,3-dielectrophilic three-carbon unit with a dinucleophilic N-C-N component. bu.edu.eg 3-Oxopropanenitrile can serve as the C-C-C fragment. For instance, its reaction with amidines, often catalyzed by metals like copper or zinc, can lead to the formation of substituted pyrimidines. organic-chemistry.org A protocol for the single-step synthesis of pyrimidine derivatives involves the condensation of N-vinyl or N-aryl amides with nitriles, activated by trifluoromethanesulfonic anhydride (B1165640). nih.gov
The reaction mechanism typically begins with the formation of an intermediate from the reaction of the N-C-N component (e.g., urea) with one of the carbonyl groups of the 1,3-dicarbonyl system (or the corresponding functional group in 3-oxopropanenitrile). researchgate.net This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the other carbonyl group, and subsequent dehydration to yield the dihydropyrimidine, which may then be oxidized to the final pyrimidine product. researchgate.net
Furthermore, derivatives of 3-oxopropanenitrile can be used to synthesize fused heterocyclic systems. For example, 3-(4-pyridyl)-3-oxopropanenitrile reacts with hydroxylamine (B1172632) and phenylhydrazine to yield pyridyl aminoisoxazoles and pyridyl aminopyrazoles, respectively. nih.gov These reactions lay the groundwork for the construction of more complex fused systems like pyrazolopyrimidines, where a pyrazole ring is annulated to a pyrimidine ring.
Thiazole (B1198619) and Thiadiazole Ring System Construction
The construction of thiazole and thiadiazole rings can be effectively achieved using nitrile-containing precursors like 3-oxopropanenitrile.
Thiazole Synthesis: The Hantzsch thiazole synthesis is a classical method involving the condensation of an α-haloketone with a thioamide. nbinno.comresearchgate.net While 3-oxopropanenitrile is not an α-haloketone, its derivatives or its use in modified procedures can lead to thiazole formation. A more relevant approach is the Cook-Heilbron thiazole synthesis, which produces 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide or isothiocyanates. nbinno.comwikipedia.org
A modified Gewald reaction can also be employed. This reaction typically produces 2-aminothiophenes, but under certain conditions, α-substituted acetonitriles can react with an aldehyde precursor, such as 1,4-dithiane-2,5-diol, to yield 2-substituted thiazoles. nih.gov The proposed mechanism involves the formation of a thiiranium intermediate followed by intramolecular cyclization of the nitrile group. nih.gov
Thiadiazole Synthesis: Thiadiazoles, which are five-membered aromatic rings containing two nitrogen atoms and one sulfur atom, can be synthesized from 3-oxopropanenitrile precursors. chemmethod.com For the synthesis of 1,3,4-thiadiazoles, a common method involves the cyclization of thiosemicarbazides. For example, reacting 1,1-cyclopropane dicarboxylic acid with thiosemicarbazide (B42300) and phosphorous oxychloride yields a bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane. nih.gov A similar strategy could be adapted using 3-oxopropanenitrile derivatives.
Another route involves the conversion of an acid hydrazide derivative to a 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879) by refluxing with phosphorous pentoxide or phosphorous pentasulphide, respectively. nih.gov The synthesis of 1,2,4-thiadiazoles can be achieved via a [3+2] cycloaddition reaction between a nitrile sulfide (B99878) and an activated nitrile. academie-sciences.fr
Table 2: General Methods for Thiazole and Thiadiazole Synthesis
| Heterocycle | Synthetic Method | Key Reagents | Product Type | Reference |
|---|---|---|---|---|
| Thiazole | Hantzsch Synthesis | α-haloketone, Thioamide | Substituted Thiazoles | nbinno.com |
| Thiazole | Cook-Heilbron Synthesis | α-aminonitrile, Carbon disulfide | 5-Aminothiazoles | wikipedia.org |
| Thiazole | Modified Gewald Reaction | α-substituted nitrile, Aldehyde precursor | 2-Substituted Thiazoles | nih.gov |
| 1,3,4-Thiadiazole | From Dicarboxylic Acid | Dicarboxylic acid, Thiosemicarbazide, POCl₃ | 2-Amino-1,3,4-thiadiazoles | nih.gov |
Oxazole (B20620) Derivatives from 3-Oxopropanenitrile
The synthesis of oxazole derivatives from 3-oxopropanenitrile is less commonly documented than that of its nitrogen and sulfur-containing heterocyclic counterparts. However, general synthetic routes to oxazoles can be adapted for this purpose. The most common methods for oxazole synthesis are the Robinson-Gabriel synthesis and the Fischer oxazole synthesis.
A plausible pathway could involve the annulative synthesis of oxazoles from alkenyl sulfoxides and nitriles. researchgate.net In this method, the nitrile, such as 3-oxopropanenitrile, reacts with an alkenyl sulfoxide (B87167) in the presence of an activator like trifluoromethanesulfonic anhydride. The reaction proceeds through an additive Pummerer reaction intermediate, followed by cyclization to form the oxazole ring. researchgate.net
Spiro Compound Formation via Cycloaddition Reactions
3-Oxopropanenitrile and its derivatives can participate in cycloaddition reactions to form spiro compounds, which are molecules containing two rings connected by a single common atom. These reactions are powerful tools for constructing complex three-dimensional architectures.
A key strategy is the [3+2] cycloaddition reaction, which involves a three-atom component reacting with a two-atom component. academie-sciences.frresearchgate.net For example, azomethine ylides, generated in situ from isatins and amino acids, can react with dipolarophiles. If 3-oxopropanenitrile is functionalized to act as a dipolarophile, it could lead to the formation of spirooxindole systems. nih.gov
Another relevant pathway is the Barbas [4+2] cycloaddition, an organocatalyzed reaction between a 2-aminobuta-1,3-diene equivalent and an activated olefin. nih.gov Isatylidene malononitrile, a related structure, acts as a dienophile in these reactions to create spiro[cyclohexanone]oxindoles. nih.gov By analogy, derivatives of 3-oxopropanenitrile could be designed to participate as either the diene or dienophile component in such cycloadditions, leading to the formation of novel spiro compounds. The mechanism of the L-proline catalyzed reaction involves the formation of an enamine intermediate from an α,β-unsaturated ketone, which then acts as the diene in the cycloaddition with the dienophile. nih.gov
Rearrangement Reactions and Unusual Transformation Mechanisms
3-Oxoalkanonitriles, including 3-oxopropanenitrile, can undergo unexpected rearrangement reactions under certain conditions. Studies on 3-heteroaroyl-3-oxoalkanenitriles have revealed novel transformation pathways. nih.gov
One such transformation involves the reaction of enaminonitriles, derived from 3-oxoalkanenitriles and dimethylformamide dimethyl acetal (B89532) (DMFDMA), with malononitrile. This reaction does not yield the expected pyridone but instead produces 2-dialkylaminopyridines through an unexpected rearrangement process. nih.gov Similarly, the reaction of these 3-oxoalkanenitriles with ethyl acetoacetate leads to 2-oxopyran-3-carbonitriles, also via a rearrangement. nih.gov
Another unusual transformation is the self-trimerization of certain 3-oxoalkanenitriles upon heating in the presence of a zeolite catalyst. This reaction leads to the formation of substituted aniline (B41778) derivatives. nih.gov
These rearrangements are distinct from classical named rearrangements like the Beckmann, Claisen, or Curtius rearrangements, which involve specific functional groups and predictable migrations. bdu.ac.inwiley-vch.de The rearrangements observed with 3-oxoalkanenitriles suggest complex mechanistic pathways likely involving intermediates that allow for bond cleavage and formation in unanticipated sequences, leading to structurally diverse products.
Table 3: Unusual Reactions of 3-Oxoalkanonitrile Derivatives
| Reactants | Reagents/Conditions | Product | Reaction Type | Reference |
|---|---|---|---|---|
| Enaminonitrile, Malononitrile | - | 2-Dialkylaminopyridine | Rearrangement | nih.gov |
| 3-Oxoalkanenitrile, Ethyl acetoacetate | - | 2-Oxopyran-3-carbonitrile | Rearrangement | nih.gov |
Hydration Equilibrium and Reaction Mechanisms of 3-Oxopropanenitrile;Hydrate
The chemical structure of 3-oxopropanenitrile contains both a ketone and a nitrile functional group. The nitrile group (C≡N) can undergo hydration to form an amide. In aqueous systems, β-ketonitriles can be converted into β-ketoamides. This hydration can be catalyzed, for example, by ruthenium complexes which facilitate the addition of water across the carbon-nitrogen triple bond.
The term "this compound" suggests that the molecule exists in equilibrium with its hydrated form. This hydration can occur at either the carbonyl group to form a gem-diol or at the nitrile group to form a carboxamide or its tautomeric imidic acid. Given the reactivity of nitriles, hydration of the C≡N bond is a significant pathway.
The presence of the adjacent ketone group can influence the reactivity and the position of the hydration equilibrium. The electron-withdrawing nature of the ketone may polarize the nitrile group, making it more susceptible to nucleophilic attack by water. The mechanism for nitrile hydration, especially when acid or base-catalyzed, involves the protonation of the nitrile nitrogen (acid catalysis) or the attack of a hydroxide (B78521) ion on the nitrile carbon (base catalysis). This leads to the formation of an imidic acid or its conjugate base, which then tautomerizes to the more stable amide.
The hydrate form of 3-oxopropanenitrile can exhibit different reaction mechanisms compared to the anhydrous form. The presence of a gem-diol at the carbonyl position or an amide/imidic acid at the nitrile position would alter the molecule's nucleophilicity and electrophilicity, potentially opening up different synthetic pathways or altering the course of the reactions discussed in the preceding sections.
Gem-Diol Formation in Aqueous Media
In aqueous solutions, the aldehyde functional group of 3-Oxopropanenitrile is in a reversible equilibrium with its hydrate, a geminal diol (or gem-diol). libretexts.orgwikipedia.org This reaction involves the nucleophilic addition of a water molecule to the electrophilic carbonyl carbon. libretexts.org The resulting product, 1,1-dihydroxy-2-cyanoethane, features two hydroxyl groups attached to the same carbon atom. wikipedia.org
The position of this equilibrium is highly dependent on the electronic nature of the substituents attached to the carbonyl group. libretexts.org For most simple aldehydes and ketones, the equilibrium lies in favor of the carbonyl form, and the corresponding gem-diol is unstable and cannot be easily isolated. libretexts.org However, the presence of strong electron-withdrawing groups on the carbon atom adjacent to the carbonyl group can significantly stabilize the gem-diol. libretexts.orgwikipedia.org
In the case of 3-Oxopropanenitrile, the nitrile group (-C≡N) acts as a potent electron-withdrawing group via the inductive effect. This effect destabilizes the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by water and shifting the equilibrium towards the formation of the more stable hydrate. libretexts.org This phenomenon is analogous to other aldehydes bearing electron-withdrawing substituents, such as chloral (B1216628), which exists predominantly as the stable chloral hydrate in water. wikipedia.org
hyd| Carbonyl Compound | Equilibrium Constant (Khyd) |
|---|---|
| Formaldehyde | 2 x 103 |
| Acetaldehyde | 1.0 |
| Chloral (Trichloroacetaldehyde) | 2 x 104 |
Data derived from the general principles of carbonyl hydration, illustrating the effect of substituents on the hydration equilibrium. wikipedia.org
Theoretical Models of Water Addition to Carbonyl Functions in 3-Oxopropanenitrile
The mechanism of water addition to the carbonyl group of 3-Oxopropanenitrile can be investigated in detail using computational chemistry methods. Theoretical models, particularly those based on Density Functional Theory (DFT), provide valuable insights into the reaction's thermodynamics and kinetics. sns.it These models allow for the calculation of the potential energy surface of the reaction, identifying the structures of transition states and intermediates, and determining the activation energies for each step. acs.org
For a reaction like the hydration of 3-Oxopropanenitrile, theoretical studies would typically model the reaction in the presence of explicit water molecules or by using a continuum solvation model to simulate the aqueous environment. Such calculations can elucidate the role of individual water molecules in catalyzing the reaction by forming hydrogen-bonded networks that facilitate proton transfer steps, a crucial aspect of both acid and base-catalyzed mechanisms.
Computational studies on similar molecules, such as cyanoacetylene (B89716), have used DFT to explore the energetics of water addition, highlighting the high activation barriers in the absence of a catalyst. sns.it For 3-Oxopropanenitrile, theoretical models could be used to:
Calculate the equilibrium constant for the keto/gem-diol equilibrium, corroborating experimental findings.
Determine the activation barriers for the uncatalyzed, acid-catalyzed, and base-catalyzed pathways, providing a quantitative understanding of the rate enhancements.
Analyze the electronic structure changes throughout the reaction, such as charge distribution and bond orders, to explain the stabilizing effect of the nitrile group on the gem-diol.
Methods like ab initio molecular dynamics can further simulate the dynamic process of hydration, offering a more realistic picture of the reaction pathway in a complex aqueous solution. u-psud.fr These theoretical approaches are essential for a fundamental understanding of the reactivity of 3-Oxopropanenitrile at a molecular level.
Derivatives and Analogues of 3 Oxopropanenitrile: Structural Diversity and Synthetic Utility
Indole-Based 3-Oxopropanenitrile (B1221605) Derivatives
Indole-3-oxopropanenitrile, also known as 3-cyanoacetylindole, is a key intermediate in the synthesis of more complex indole-containing heterocycles. nih.govresearchgate.net A common and efficient method for its synthesis involves the reaction of indoles with cyanoacetic acid in the presence of a dehydrating agent like acetic anhydride (B1165640). nih.gov This straightforward approach provides high yields of the desired product. nih.gov
The synthetic utility of indole-3-oxopropanenitrile lies in its reactivity in multicomponent reactions, which allow for the construction of diverse molecular scaffolds in a single step. researchgate.netresearchgate.net For instance, it can react with aldehydes and various nitrogen-containing nucleophiles to yield a range of fused and substituted heterocyclic systems. These reactions often proceed with high efficiency, broad substrate scope, and can be performed under environmentally benign conditions, such as microwave irradiation. researchgate.net
One notable application is the synthesis of polysubstituted pyridines. The one-pot reaction of 3-cyanoacetyl indoles, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) can produce 4-aryl-3,5-dicyano-2,6-di(3′-indolyl)pyridine derivatives. researchgate.net Similarly, reaction with chalcones and ammonium acetate leads to the formation of 2-(1H-indol-3-yl)pyridine derivatives. researchgate.net Furthermore, multicomponent reactions involving 3-cyanoacetyl indoles, aldehydes, and 5-aminopyrazole or naphthylamine can yield (3′-indolyl)pyrazolo[3,4-b]pyridine and (3′-indolyl)benzo[h]quinoline derivatives, respectively. researchgate.net The synthesis of functionalized 6-(indol-3-yl)-4H-pyran derivatives has also been achieved through the reaction of 3-indolyl-3-oxopropanenitriles with dialkyl acetylenedicarboxylates and isocyanides. researchgate.net
Table 1: Synthesis of Indole-Based Heterocyclic Systems
| Product Class | Reactants | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Pyridine (B92270) Derivatives | 3-Cyanoacetyl indoles, Aromatic aldehydes | Ammonium acetate, Microwave irradiation | researchgate.net |
| Pyrazolo[3,4-b]pyridines | 3-Cyanoacetyl indoles, Aldehydes, 5-Aminopyrazole | Microwave irradiation | researchgate.net |
| 4H-Pyran Derivatives | 3-(1H-Indol-3-yl)-3-oxopropanenitrile, Aromatic aldehydes, Malononitrile (B47326) | CQDs-N(CH2PO3H2)2 catalyst, Refluxing EtOH or ultrasonic irradiation | nih.gov |
| Pyridine-3-carbonitriles | 3-(1H-Indol-3-yl)-3-oxopropanenitrile, Aldehydes, 3-Acetyl-2H-chromenones | Ammonium acetate, Acetic acid, 120 °C | nih.gov |
Thiophene-Fused 3-Oxopropanenitrile Systems
Thiophene (B33073) and its fused derivatives are another important class of heterocycles that can be synthesized using 3-oxopropanenitrile as a starting material. The Gewald reaction is a prominent method for the synthesis of polysubstituted 2-aminothiophenes, which can then be further elaborated into fused systems. researchgate.net This reaction typically involves the condensation of a ketone or aldehyde with a compound containing an activated methylene (B1212753) group (like a 3-oxopropanenitrile derivative) and elemental sulfur in the presence of a base. researchgate.net
For instance, the reaction of cyclohexanone (B45756) or cyclopentanone (B42830) with cyanoacetylhydrazine and elemental sulfur yields 2-aminocycloalkeno[b]thiophene derivatives. researchgate.net These can be further reacted with aromatic aldehydes to form Schiff bases or with active methylene reagents to produce pyrazole (B372694) derivatives. researchgate.net Similarly, the reaction of 3-oxo-N-p-tolylbutanamide with malononitrile or ethyl cyanoacetate (B8463686) in the presence of sulfur leads to the formation of thiophene derivatives. researchgate.net
The direct synthesis of thiophene-based 3-oxopropanenitriles has also been explored. researchgate.net These compounds serve as valuable intermediates for creating more complex thiophene-fused architectures.
Table 2: Synthesis of Thiophene Derivatives from 3-Oxopropanenitrile Precursors
| Product Class | Starting Materials | Key Reagents/Conditions | Reference |
|---|---|---|---|
| 2-Aminocycloalkeno[b]thiophenes | Cyclohexanone/Cyclopentanone, Cyanoacetylhydrazine | Elemental sulfur | researchgate.net |
| Substituted Thiophenes | 3-Oxo-N-p-tolylbutanamide, Malononitrile/Ethyl cyanoacetate | Elemental sulfur | researchgate.net |
| π-conjugated Thiophenes | Substituted 3-oxopropanenitriles | Gewald reaction conditions | researchgate.net |
Other Heterocyclic and Aromatic Substitutions
The synthetic utility of 3-oxopropanenitrile extends beyond indole (B1671886) and thiophene derivatives to a wide range of other heterocyclic and aromatic systems. A general and efficient method for the synthesis of various heterocyclic 3-oxopropanenitriles is through direct electrophilic cyanoacetylation. researchgate.net This method involves the use of a mixed anhydride, generated from cyanoacetic acid and an anhydride like acetic or trifluoroacetic anhydride, which then reacts with the heterocyclic substrate. researchgate.net
The scope of this reaction can be broadened to include electron-poor aromatic compounds, and the efficiency can be enhanced by using a catalyst such as magnesium perchlorate (B79767) dihydrate. researchgate.net This approach has been successfully used to synthesize a series of heterocyclic 3-oxopropanenitriles. researchgate.net
Furthermore, 3-oxopropanenitrile derivatives can be utilized in the synthesis of various other heterocyclic systems. For example, they are precursors for creating phthalazine-containing heterocycles. The coupling reaction of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-oxopropanenitrile with aryl diazonium chlorides yields hydrazones, which can then undergo intramolecular cyclization to form 3-aminopyrazoles. researchgate.net
Table 3: General Synthesis of Heterocyclic 3-Oxopropanenitriles
| Synthetic Method | Substrates | Reagents/Catalysts | Product | Reference |
|---|---|---|---|---|
| Electrophilic Cyanoacetylation | Various heterocycles, Electron-poor aromatics | Mixed anhydride (acetic or trifluoroacetic anhydride:cyanoacetic acid), Mg(ClO4)2·2H2O | Heterocyclic 3-oxopropanenitriles | researchgate.net |
Bis-Heterocyclic Compounds Incorporating 3-Oxopropanenitrile Moieties
The 3-oxopropanenitrile framework is also instrumental in the synthesis of bis-heterocyclic compounds, where two heterocyclic rings are linked together. These structures are of interest due to their potential for diverse biological activities and applications in materials science.
For instance, 3-oxopropanenitrile has been used in the synthesis of various bis-heterocyclic systems, including bis- nih.govresearchgate.netresearchgate.netthiadiazole and nih.govresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netresearchgate.netthiadiazine derivatives. The versatility of the 3-oxopropanenitrile moiety allows for the construction of these intricate molecular architectures.
A notable example involves the synthesis of bis-heterocycles containing a thieno[2,3-b]thiophene (B1266192) core. The starting material, 3,3'-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-oxopropanenitrile), can be treated with sodium hydride and carbon disulfide, followed by methyl iodide, to generate new thieno[2,3-b]thiophene derivatives.
Another approach to bis-heterocyclic compounds involves the use of a central linking unit. For example, novel hybrid molecules featuring bis-heterocycles connected by an isopropanol (B130326) unit have been synthesized through the condensation of 4,4'-((2-hydroxypropane-1,3-diyl)bis(oxy))dibenzaldehyde with appropriate reagents. rsc.org
Table 4: Examples of Bis-Heterocyclic Systems from 3-Oxopropanenitrile Derivatives
| Bis-Heterocycle Class | Synthetic Precursor | Key Synthetic Strategy | Reference |
|---|---|---|---|
| Bis- nih.govresearchgate.netresearchgate.netthiadiazoles | 3-Oxopropanenitrile | Multistep synthesis | |
| Thieno[2,3-b]thiophene derivatives | 3,3'-(3,4-Dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-oxopropanenitrile) | Reaction with NaH, CS2, and MeI | |
| Bis-heterocycles with isopropanol linker | 4,4'-((2-hydroxypropane-1,3-diyl)bis(oxy))dibenzaldehyde | Condensation with various reagents | rsc.org |
Computational and Theoretical Investigations of 3 Oxopropanenitrile Systems
Quantum Chemical Studies on Molecular and Electronic Structure
Quantum chemical studies have been instrumental in elucidating the molecular and electronic properties of 3-oxopropanenitrile (B1221605), also known as cyanoacetaldehyde. These computational approaches provide insights into the formation and stability of this significant prebiotic molecule. Ab initio calculations, specifically at the MP2/6-311++G** level of theory, have been employed to explore the gas-phase uncatalyzed addition of water to cyanoacetylene (B89716), a potential pathway to cyanoacetaldehyde. unipd.it However, these calculations revealed a high activation energy for the initial step, suggesting that this uncatalyzed reaction is unlikely. unipd.it Similar computational explorations for the reaction of water with protonated cyanoacetylene also indicated a high activation energy barrier. unipd.it
Density Functional Theory (DFT) calculations have also been utilized to investigate alternative formation routes. One such study focused on the gas-phase reaction between formyl (HCO) and cyanomethyl (CH2CN) radicals, which is a barrierless reaction. acs.org These DFT calculations, using double-hybrid functionals, have shown that the direct association of these two radicals is strongly exothermic, making it a thermodynamically favorable process. acs.org The results of these quantum chemical studies indicate that cyanoacetaldehyde can exist as two primary conformers, with the nitrile and carbonyl groups in either a cis or trans configuration. acs.org These conformers are found to be the most abundant products of the radical association reaction. acs.org
| Computational Method | Application in 3-Oxopropanenitrile Studies | Key Findings |
| Ab initio (MP2/6-311++G**) | Investigation of the uncatalyzed addition of water to cyanoacetylene. unipd.it | The reaction has a high activation energy, making it an unlikely formation pathway for cyanoacetaldehyde. unipd.it |
| Density Functional Theory (DFT) | Study of the gas-phase reaction between formyl (HCO) and cyanomethyl (CH2CN) radicals. acs.org | The reaction is barrierless and strongly exothermic, leading to the formation of cis and trans conformers of cyanoacetaldehyde. acs.org |
Density Functional Theory (DFT) Applications for Spectroscopic Interpretation
Density Functional Theory (DFT) has been a important tool for the interpretation of spectroscopic data of 3-oxopropanenitrile and its isomers. nih.gov Computational and experimental spectroscopic characterizations, including infrared (IR) and microwave spectroscopy, have been conducted to facilitate the potential detection of cyanoacetaldehyde in the interstellar medium (ISM). nih.gov DFT calculations can predict vibrational frequencies and rotational constants, which are crucial for assigning experimental spectra.
These theoretical investigations have been vital in understanding the spectral features that distinguish the different conformers and tautomers of 3-oxopropanenitrile. nih.gov The calculated spectroscopic data serves as a reference for analyzing laboratory spectra and astronomical observations. nih.gov The good agreement often found between DFT-calculated and experimentally observed spectra provides confidence in the identification of molecular structures. capes.gov.br
Analysis of Hydrogen Shift Effects and Tautomerism in 3-Oxopropanenitrile
Computational studies have provided significant insights into the hydrogen shift effects and the resulting tautomerism in 3-oxopropanenitrile. nih.gov This molecule exhibits keto-enol tautomerism, existing in equilibrium between the keto form (cyanoacetaldehyde) and its enol isomers (cyano vinyl alcohols). nih.gov The interconversion between these forms involves the migration of a hydrogen atom and the rearrangement of double bonds. wikipedia.org
Theoretical calculations have been employed to analyze the isomerization mechanism between cyanoacetaldehyde and its cyano vinyl alcohol isomers. nih.gov These studies have consistently shown that the cyanoacetaldehyde conformers are more stable than their enolic counterparts. nih.gov This increased stability is attributed to the weak interaction between the nitrile group and the hydrogen atom of the carbonyl group in the keto form. nih.gov
| Tautomeric Form | Relative Stability | Reason for Stability |
| Keto (Cyanoacetaldehyde) | More stable | Weak interaction between the nitrile and carbonyl hydrogen. nih.gov |
| Enol (Cyano vinyl alcohol) | Less stable |
Transition State Analogue (TSA) Modeling for Reaction Optimization
Transition state analogue (TSA) modeling is a powerful strategy in chemistry for designing potent enzyme inhibitors and for understanding reaction mechanisms. mit.edu TSAs are stable molecules that mimic the transient, high-energy transition state of a chemical reaction. mit.edu By resembling the transition state, these analogues can bind very tightly to a catalyst, such as an enzyme. mit.edu The design of a TSA is heavily reliant on a detailed understanding of the transition state's geometry and electronic structure, which can be elucidated through computational chemistry. researchgate.net
While specific examples of TSA modeling for the optimization of reactions involving 3-oxopropanenitrile are not extensively detailed in the provided literature, the foundational computational work on its reaction pathways has been established. Computational methods are used to locate and characterize the transition states (saddle points on the potential energy surface) for various reactions, such as its formation and isomerization. unipd.it For instance, in the formation of cyanoacetaldehyde from formyl and cyanomethyl radicals, the transition state for the interconversion between its two conformers has been computationally identified. These computationally determined transition state structures are the starting point for the rational design of transition state analogues, which could then be used to influence or optimize reactions involving 3-oxopropanenitrile.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry has been a cornerstone in elucidating the reaction mechanisms involving 3-oxopropanenitrile. unipd.it Theoretical studies have explored various potential formation pathways of this prebiotic molecule. For instance, the proposed formation of cyanoacetaldehyde from the hydrolysis of cyanoacetylene was investigated using computational methods. unipd.it These studies concluded that the high activation energy of this reaction makes it unlikely to occur without a catalyst. unipd.it
A more favorable reaction mechanism, the barrierless reaction between formyl (HCO) and cyanomethyl (CH2CN) radicals, has been extensively studied computationally. The potential energy surface for this reaction was explored using DFT calculations, revealing a strongly exothermic process. These computational investigations also detailed the subsequent evolution of cyanoacetaldehyde through various isomerization and dissociation pathways. The stationary points on the reaction pathways, including reactants, intermediates, products, and transition states, were characterized through vibrational frequency calculations, and the connections between them were confirmed using intrinsic reaction coordinate (IRC) scans. acs.org
Advanced Analytical and Spectroscopic Characterization in 3 Oxopropanenitrile Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 3-Oxopropanenitrile (B1221605) and its derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data on the chemical environment of each atom.
¹H NMR: The proton NMR spectrum of 3-Oxopropanenitrile is expected to show distinct signals for the aldehydic proton and the methylene (B1212753) (CH₂) protons. The aldehydic proton typically appears in the downfield region of the spectrum, generally around 9.70 δ. libretexts.org The methylene protons, being adjacent to both a nitrile and a carbonyl group, are also shifted downfield. For some derivatives of 3-Oxopropanenitrile, these methylene protons have been observed as a singlet in the range of δ 3.80-3.87 ppm. In aqueous solutions, the aldehyde can form a gem-diol hydrate (B1144303), which would result in different chemical shifts and coupling patterns for the protons on the hydrated carbon.
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Key resonances for 3-Oxopropanenitrile derivatives include the nitrile carbon (C≡N), which typically resonates between δ 114-120 ppm. The carbonyl carbon (C=O) signal is found significantly further downfield, at approximately δ 180 ppm. libretexts.org The methylene carbon (CH₂) signal's position is also influenced by the adjacent electron-withdrawing groups. libretexts.org The specific chemical shifts are sensitive to the solvent and the molecular structure of any derivatives. pitt.eduodu.eduepfl.ch
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aldehydic (CHO) | ~9.70 |
| ¹H | Methylene (CH₂) | 3.80-3.87 |
| ¹³C | Nitrile (C≡N) | 114-120 |
| ¹³C | Carbonyl (C=O) | ~180 |
Infrared (IR) Spectroscopy for Functional Group Identification (e.g., C≡N, C=O)
Infrared (IR) spectroscopy is an essential tool for identifying the key functional groups within the 3-Oxopropanenitrile molecule by detecting their characteristic vibrational frequencies. wiley.comnih.gov The gas-phase IR spectrum of 3-Oxopropanenitrile has been recorded and analyzed in the 4000–500 cm⁻¹ range. researchgate.net
The most prominent absorption bands for 3-Oxopropanenitrile are associated with the nitrile and carbonyl groups. The C≡N stretching vibration typically gives rise to a strong and sharp absorption band in the 2200–2250 cm⁻¹ region. The C=O stretching vibration of the aldehyde is also strong and is expected in the region of 1740-1720 cm⁻¹. The presence of the hydrate form would be indicated by a broad O-H stretching band around 3600–3000 cm⁻¹ and the absence of the C=O aldehyde band. nih.gov
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| Nitrile (C≡N) | Stretching | 2200–2250 |
| Carbonyl (C=O) | Stretching | 1740-1720 |
| Hydroxyl (O-H) of Hydrate | Stretching | 3600-3000 (broad) |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of 3-Oxopropanenitrile and to gain structural insights from its fragmentation patterns. The molecular formula of 3-Oxopropanenitrile is C₃H₃NO, corresponding to a molecular weight of 69.06 g/mol . In mass spectrometry, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to this molecular weight.
Electron ionization (EI) is a common technique that can induce fragmentation of the molecule. For aldehydes, characteristic fragmentation pathways include the cleavage of bonds adjacent to the carbonyl group, which can lead to the loss of a hydrogen atom (M-1) or the formyl radical (CHO, M-29). libretexts.org The fragmentation of 3-Oxopropanenitrile derivatives might also involve the loss of the cyano group. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule and its fragments with high precision.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about electronic transitions within the molecule. mhlw.go.jp This technique is particularly useful for analyzing conjugated systems. In 3-Oxopropanenitrile, the nitrile group is in conjugation with the carbonyl group, which acts as a chromophore that absorbs UV light.
This conjugation results in absorbance in the ultraviolet region, typically in the range of 250–300 nm. The exact wavelength of maximum absorbance (λmax) can be influenced by the solvent and the presence of any additional chromophores in its derivatives. The absorption is due to the promotion of an electron from a π bonding orbital to a π* antibonding orbital (a π→π* transition).
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise data on bond lengths, bond angles, and intermolecular interactions. While obtaining a stable single crystal of the highly reactive parent 3-Oxopropanenitrile can be challenging, this technique is widely applied to its more stable derivatives.
Computational studies based on high-level ab initio methods predict the existence of two stable rotamers of cyanoacetaldehyde in the gas phase. researchgate.net The most stable conformer is predicted to have a non-planar structure with an O-C-C-C dihedral angle of 150°. researchgate.net A second, less stable rotamer is predicted to have a planar, synperiplanar conformation. researchgate.net Experimental X-ray crystallographic analysis of derivatives would provide invaluable confirmation of these structural predictions and reveal how the molecule packs in the solid state.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. It is well-suited for assessing the purity of 3-Oxopropanenitrile and for monitoring the progress of reactions involving this compound.
Given the polar nature of 3-Oxopropanenitrile, both normal-phase and reversed-phase HPLC can be utilized. Cyano-bonded stationary phases are particularly effective for the analysis of polar compounds and can be operated in both modes. nih.gov In reversed-phase HPLC, the reversible formation of hydrates in aqueous mobile phases can affect the retention time of the analyte. nih.gov For the analysis of aldehydes like 3-Oxopropanenitrile, post-column derivatization can be employed to enhance detection, for example, by reacting the aldehyde with a fluorescent agent like 1,3-cyclohexanedione. jasco-global.comjascoinc.com
Advanced Applications of 3 Oxopropanenitrile in Synthetic Organic Chemistry
Role as Precursors for Complex Heterocyclic Architectures
3-Oxopropanenitrile (B1221605) and its derivatives are pivotal building blocks in the synthesis of a diverse range of complex heterocyclic compounds. The presence of both a carbonyl and a nitrile group allows for a variety of cyclization strategies, making it a versatile precursor for molecules of medicinal and materials interest.
One prominent application is in the synthesis of substituted pyridines. For instance, 3-(1H-indol-3-yl)-3-oxopropanenitrile serves as a key reactant in microwave-assisted, three-component reactions with 5-aminopyrazoles and various benzaldehydes to yield 4-(1H-indol-3-yl)-6-arylpyrazolo[3,4-b]pyridines. This method offers a solvent-free and efficient route to these complex heterocyclic systems. Furthermore, one-pot multicomponent reactions involving 3-cyanoacetyl indoles, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) under microwave irradiation lead to the formation of 4-aryl-3,5-dicyano-2,6-di(3′-indolyl)pyridine derivatives, highlighting the utility of 3-oxopropanenitrile derivatives in generating highly functionalized pyridine (B92270) scaffolds.
The reactivity of 3-oxopropanenitrile derivatives extends to the synthesis of other important heterocycles. For example, derivatives of 3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile have been utilized to prepare new thiazoline (B8809763) and thiophene (B33073) derivatives. These syntheses often proceed through acrylamide (B121943) intermediates that undergo further reactions with reagents like phenacyl bromides. Moreover, the same indole (B1671886) derivative can be reacted with hydrazonoyl chlorides to afford a series of 1,3,4-thiadiazole (B1197879) derivatives.
The Michael addition of 3-oxo-3-phenylpropanenitrile to linear conjugated enynones has been demonstrated as an effective method for producing polyfunctional δ-diketones. These δ-diketones are valuable precursors for the synthesis of heterocycles, as exemplified by their heterocyclization with hydrazine (B178648) to form substituted 5,6-dihydro-4H-1,2-diazepines. This approach showcases the ability of 3-oxopropanenitrile derivatives to participate in tandem reactions to construct complex cyclic systems.
A general and efficient method for the synthesis of various heterocyclic 3-oxopropanenitriles involves the direct electrophilic cyanoacetylation of heterocyclic compounds. This is achieved using a mixed anhydride (B1165640) of cyanoacetic acid in the presence of a catalyst, allowing for the introduction of the 3-oxopropanenitrile moiety onto a range of heterocyclic cores, thereby creating precursors for further elaboration into more complex architectures.
The following table summarizes some of the complex heterocyclic architectures synthesized from 3-oxopropanenitrile and its derivatives:
| Precursor | Reagents | Heterocyclic Product |
| 3-(1H-indol-3-yl)-3-oxopropanenitrile | 5-aminopyrazole, benzaldehydes | 4-(1H-indol-3-yl)-6-arylpyrazolo[3,4-b]pyridines |
| 3-cyanoacetyl indoles | Aromatic aldehydes, ammonium acetate | 4-aryl-3,5-dicyano-2,6-di(3′-indolyl)pyridines |
| 3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile derivative | Phenacyl bromides | Thiazoline and thiophene derivatives |
| 3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile derivative | Hydrazonoyl chlorides | 1,3,4-thiadiazole derivatives |
| 3-Oxo-3-phenylpropanenitrile | Linear conjugated enynones, hydrazine | 5,6-dihydro-4H-1,2-diazepines |
Intermediates in the Synthesis of Scaffolds for Materials Science Applications
While direct and extensive research on the use of 3-oxopropanenitrile hydrate (B1144303) as a primary building block for materials science scaffolds is not widely documented, its derivatives hold potential as intermediates in the synthesis of functional materials. The inherent reactivity of the molecule allows for the introduction of cyano and carbonyl functionalities, which can be further elaborated to create ligands for metal-organic frameworks (MOFs) or monomers for functional polymers.
For instance, the dinitrile functionality, which can be derived from precursors related to 3-oxopropanenitrile, is a common feature in ligands used for the construction of MOFs. These frameworks are crystalline materials with tunable porosity and high surface areas, making them suitable for applications in gas storage, separation, and catalysis. The synthesis of such ligands often involves multi-step processes where a 3-oxopropanenitrile derivative could serve as a key intermediate for introducing the necessary functional groups for coordination with metal centers.
Although specific examples directly starting from 3-oxopropanenitrile hydrate are not prevalent in the current literature, the synthetic versatility of this compound suggests its potential as a valuable, yet underexplored, intermediate in the design and synthesis of novel scaffolds for advanced materials.
Synthetic Utility in the Development of Environmentally Relevant Compounds (General)
The synthetic utility of 3-oxopropanenitrile and its derivatives extends to the development of compounds with environmental relevance, particularly in the agricultural sector. The heterocyclic scaffolds derived from 3-oxopropanenitrile are common motifs in a variety of agrochemicals, including herbicides, fungicides, and insecticides.
The development of new agrochemicals is driven by the need for more effective and selective agents with improved environmental profiles. Heterocyclic compounds play a crucial role in this field due to their diverse biological activities. The ability to efficiently synthesize complex and highly functionalized heterocycles from 3-oxopropanenitrile derivatives makes this class of compounds attractive for the discovery of new active ingredients.
For example, the diketonitrile derivative of the herbicide isoxaflutole, 2-cyclopropyl-3-(2-mesyl-4-trifluoromethylphenyl)-3-oxopropanenitrile, highlights the presence of the core 3-oxopropanenitrile structure within a commercial agrochemical. The environmental fate and degradation of such compounds are of significant interest. Studies on the hydrolysis of isoxaflutole's diketonitrile derivative reveal its transformation in aqueous environments, which is a key aspect of its environmental impact assessment.
While the direct application of 3-oxopropanenitrile hydrate in environmental remediation technologies is not well-documented, its role as a precursor to agrochemicals underscores its indirect importance in environmental science. The synthesis of more potent and targeted agrochemicals can lead to reduced application rates and, consequently, a lower environmental burden. The continued exploration of the chemistry of 3-oxopropanenitrile and its derivatives may therefore contribute to the development of next-generation crop protection agents with enhanced efficacy and environmental compatibility.
Construction of Chiral Hydrazine Derivatives through Enzyme-Catalyzed Reductive Amination of 3-Oxopropanenitrile
A significant advancement in the application of 3-oxopropanenitrile derivatives is the enzyme-catalyzed synthesis of chiral hydrazine derivatives. nih.gov This biocatalytic approach offers a highly efficient and stereoselective route to valuable chiral building blocks that are intermediates in the synthesis of pharmaceuticals. nih.govresearchgate.netchemistryviews.org
A notable example is the synthesis of (R)-3-cyclopentyl-3-hydrazineylpropanenitrile, a key intermediate for the Janus kinase (JAK) inhibitor drug, Ruxolitinib. nih.gov The synthesis starts with the reductive amination of 3-cyclopentyl-3-oxopropanenitrile (B9449) with hydrazine hydrate. An imine reductase (IRED) from Streptosporangium roseum was identified as a catalyst for this transformation. nih.gov
Initial experiments with the wild-type enzyme showed only trace amounts of the desired product. nih.gov To enhance the catalytic performance, a combination of computational modeling and protein engineering techniques was employed. A transition state analogue (TSA) model was constructed to understand the enzyme-substrate interactions. nih.gov Guided by this model and using enzyme design and functional library methods, mutations were predicted and experimentally evaluated. nih.gov
Through three rounds of site-directed mutagenesis, site saturation mutagenesis, and combinatorial mutagenesis, a highly active mutant enzyme, designated as M6, was developed. nih.gov This engineered enzyme catalyzed the reductive amination with a remarkable 98% yield and an excellent enantiomeric excess (ee) of 99%. nih.gov This study demonstrates a powerful strategy for developing new biocatalysts for challenging chemical transformations and provides an efficient and green method for the construction of chiral hydrazine derivatives from 3-oxopropanenitrile precursors. nih.gov
The table below summarizes the key findings of the enzyme-catalyzed reductive amination of 3-cyclopentyl-3-oxopropanenitrile. nih.gov
| Substrate | Reagent | Enzyme | Key Engineering Strategy | Product | Yield | Enantiomeric Excess (ee) |
| 3-cyclopentyl-3-oxopropanenitrile | Hydrazine hydrate | Imine Reductase (IRED) from Streptosporangium roseum | Transition state analogue modeling and directed evolution (mutant M6) | (R)-3-cyclopentyl-3-hydrazineylpropanenitrile | 98% | 99% |
This biocatalytic approach not only provides access to a crucial pharmaceutical intermediate with high stereoselectivity but also showcases the potential of integrating computational methods with enzyme engineering to overcome limitations in natural enzymes and expand the toolbox of synthetic organic chemistry. nih.govresearchgate.netchemistryviews.org
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for 3-Oxopropanenitrile (B1221605) Transformations
The transformation of 3-oxopropanenitrile and its derivatives is an area ripe for catalytic innovation. Future work is increasingly directed towards green and highly selective catalytic methods, including biocatalysis, organocatalysis, and advanced metal-based systems.
Biocatalysis: The use of enzymes offers a sustainable and highly stereoselective route for transforming β-ketonitriles. Research has demonstrated that recombinant carbonyl reductases can effectively catalyze the asymmetric reduction of aromatic β-ketonitriles to produce optically active (R)- or (S)-β-hydroxy nitriles with excellent purity. acs.orgacs.org This approach successfully circumvents competing side reactions, such as α-ethylation, that can occur with whole-cell biocatalysts. acs.org Furthermore, these chiral β-hydroxy nitriles can be sequentially hydrolyzed by nitrilases to yield valuable (R)-β-hydroxy carboxylic acids, key intermediates for various pharmaceuticals. acs.org Future research will likely focus on expanding the substrate scope of these enzymes and developing "one-pot" sequential enzymatic reduction and hydrolysis processes to improve efficiency and reduce environmental impact. acs.org
Organocatalysis: As a metal-free alternative, organocatalysis presents significant advantages in green chemistry. wikipedia.org While the field has explored various transformations, its application to 3-oxopropanenitrile is an emerging trend. Confined organocatalysts have shown exceptional selectivity in related reactions, such as the cyanosilylation of small ketones, rivaling the precision of enzymes. nih.gov The development of chiral Brønsted base catalysts for asymmetric rearrangements, such as the acs.orgacs.org-sigmatropic rearrangement to form chiral benzofurans, showcases the potential for creating complex molecular architectures from simple precursors. nih.gov Future efforts will likely focus on designing specific organocatalysts tailored for the unique reactivity of 3-oxopropanenitrile, enabling novel asymmetric transformations.
Metal-Based Catalysis: Traditional metal-based catalysts continue to evolve. Palladium-catalyzed additions of organoboron reagents to dinitriles have been developed for the selective synthesis of β-ketonitriles under relatively mild conditions. organic-chemistry.org Another area of exploration involves oxidative cyclization reactions mediated by reagents like manganese(III) acetate (B1210297), which can convert 3-oxopropanenitriles and alkenes into substituted 4,5-dihydrofuran-3-carbonitriles. Research is also focused on phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), which facilitate the synthesis of 3-oxopropanenitriles under solvent-free or biphasic conditions, often enhanced by mechanochemistry (grinding). researchgate.net
| Catalytic System | Transformation Example | Key Advantages |
| Biocatalysis | Asymmetric reduction to chiral β-hydroxy nitriles | High stereoselectivity, mild conditions, green chemistry |
| Organocatalysis | Asymmetric rearrangements and additions | Metal-free, avoids toxic heavy metals, high enantioselectivity |
| Metal-Based | Pd-catalyzed carbopalladation, Mn-mediated cyclization | High efficiency, broad substrate tolerance, novel bond formation |
Exploration of New Reactivity Modes and Rearrangement Pathways
Beyond established applications, researchers are exploring novel ways to utilize the dual electrophilic and nucleophilic nature of 3-oxopropanenitrile, leading to new molecular scaffolds and reaction pathways.
Multicomponent Reactions (MCRs): 3-Oxopropanenitrile is an ideal substrate for MCRs, which allow for the rapid assembly of complex molecules in a single step. Derivatives of cyanoacetic acid are foundational to numerous MCRs, typically involving an initial Knoevenagel condensation followed by a Michael addition and cyclization. mdpi.com For instance, the Gewald reaction, a well-known MCR, uses β-ketonitriles to produce highly substituted aminothiophenes. researchgate.netbeilstein-journals.org Three-component reactions involving β-ketonitriles, α-hydroxyketones, and primary amines have been developed to selectively synthesize densely functionalized 3-cyanopyrroles under mild conditions. nih.gov These strategies are time- and cost-effective, making them powerful tools in drug discovery. mdpi.comnih.gov
Cycloaddition Reactions: The nitrile and carbonyl functionalities of 3-oxopropanenitrile make it a potential candidate for various cycloaddition reactions. The [3+2] dipolar cycloaddition of nitrile oxides to alkenes and alkynes is a standard method for creating isoxazolines and isoxazoles, which are important heterocyclic motifs in medicinal chemistry. nih.govmdpi.com Future work could explore the participation of the nitrile group of 3-oxopropanenitrile or its derivatives in such cycloadditions to build novel five-membered heterocycles.
Rearrangements and Isomerization: Computational studies on cyanoacetaldehyde in the gas phase have detailed its isomerization pathways to its enol tautomer, cyano vinyl alcohol, as well as various dissociation routes. unipd.it These fundamental studies provide insight into the molecule's intrinsic stability and reactivity. Experimentally, novel rearrangement reactions have been observed, such as the condensation of heteroaroyl-substituted 3-oxoalkanenitriles with dimethylformamide dimethylacetal (DMFDMA) to yield enaminonitriles, which are versatile synthetic intermediates. nih.gov
| Reactivity Mode | Product Type | Significance |
| Multicomponent Reactions | Thiophenes, Pyrroles, Pyrimidines | Rapid generation of molecular diversity, atom economy |
| Cycloaddition Reactions | Isoxazolines, Isoxazoles (potential) | Access to important five-membered heterocyclic cores |
| Rearrangement/Isomerization | Enaminonitriles, Cyano vinyl alcohol | Fundamental reactivity insights, formation of useful intermediates |
Computational Design of Novel 3-Oxopropanenitrile Derivatives with Tailored Reactivity
Computational chemistry is becoming an indispensable tool for predicting molecular properties and guiding synthetic efforts. For 3-oxopropanenitrile, computational methods are transitioning from explaining existing phenomena to proactively designing new molecules with desired functions.
Density Functional Theory (DFT) and other ab initio calculations have been instrumental in understanding the prebiotic formation of cyanoacetaldehyde. researchgate.netnih.gov These studies have mapped the potential energy surfaces for its formation from precursors like cyanoacetylene (B89716) and water or from formyl and cyanomethyl radicals, revealing high activation energies for uncatalyzed aqueous reactions and identifying more feasible gas-phase radical pathways. unipd.itnih.govresearchgate.net Such computational investigations have also clarified the thermodynamics of its isomerization and dissociation. acs.org
The next frontier lies in applying these computational tools for the in silico design of novel 3-oxopropanenitrile derivatives. By analogy with computational screening approaches used for other monomers, such as designing energetic oxetane (B1205548) derivatives for polymer applications, similar methods can be applied to 3-oxopropanenitrile. nih.gov Researchers can computationally screen virtual libraries of substituted 3-oxopropanenitrile derivatives to predict properties like:
Reactivity: Tuning the electronic properties of the keto and nitrile groups to enhance reactivity in specific cycloaddition or multicomponent reactions.
Stereoselectivity: Designing derivatives with steric bulk that could favor specific stereochemical outcomes in asymmetric catalysis.
Biological Activity: Creating derivatives with specific functionalities designed to interact with biological targets, accelerating the early stages of drug discovery.
These predictive models will allow chemists to prioritize the most promising synthetic targets, saving significant time and resources in the laboratory.
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of heterocyclic compounds, a primary application of 3-oxopropanenitrile, is well-suited for modern flow chemistry and automation technologies. These platforms offer enhanced control, safety, and scalability compared to traditional batch processing.
Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, provides superior control over reaction parameters like temperature, pressure, and mixing. durham.ac.ukresearchgate.net This is particularly advantageous for the synthesis of heterocycles, which can involve exothermic steps or unstable intermediates. nih.gov The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, enabling reactions to be run safely at higher temperatures and concentrations, thus accelerating reaction rates. researchgate.net Future research will focus on translating the many known batch syntheses involving 3-oxopropanenitrile, such as pyrimidine (B1678525) and pyrazole (B372694) syntheses, into continuous flow processes. nih.govdurham.ac.uk This will not only improve the efficiency and safety of producing these valuable compounds but also facilitate easier scale-up for industrial applications.
Automated synthesis platforms can be integrated with flow reactors to create systems capable of high-throughput synthesis and optimization. These systems can automatically vary reaction conditions and reagents to rapidly screen for optimal synthetic routes. durham.ac.uk The use of automated platforms for the synthesis of pyrimidines, for which cyanoacetaldehyde is a key precursor, is a promising area of development. researchgate.netmdpi.com This integration of flow chemistry and automation will accelerate the discovery of new derivatives and their applications in medicinal and materials chemistry.
Deepening Understanding of Hydration Effects and Tautomeric Equilibria in Reaction Kinetics
The name "3-Oxopropanenitrile;hydrate" itself points to the critical role of water in the chemistry of this compound. Understanding the interplay between hydration, tautomerism, and reaction kinetics is crucial for controlling reaction outcomes, particularly in aqueous and prebiotic chemistry contexts.
Tautomeric Equilibria: 3-Oxopropanenitrile exists in equilibrium with its enol tautomer, cyanovinyl alcohol. Computational studies have shown that in the gas phase, the keto (cyanoacetaldehyde) conformers are more stable than the enolic isomers. unipd.itacs.org However, the solvent environment can significantly influence this equilibrium. Future research, combining spectroscopic analysis and computational modeling, will be essential to quantify the tautomeric populations in different solvents and understand how this equilibrium affects the molecule's reactivity.
Hydration Effects on Kinetics: Water is not merely a passive solvent but can actively participate in reactions involving 3-oxopropanenitrile. Computational studies have explored a water-catalyzed synthetic route to pyrimidine bases, suggesting that water molecules can lower activation energy barriers. acs.orgresearchgate.net This is highly relevant in the context of prebiotic chemistry, where reactions are presumed to occur in aqueous environments like drying lagoons. nih.gov Experimental and theoretical work has shown that the uncatalyzed addition of water to cyanoacetylene to form cyanoacetaldehyde has a high activation barrier, suggesting that catalytic surfaces or alternative pathways were necessary under prebiotic conditions. sns.it A deeper understanding of how water molecules form hydrogen-bonded complexes with reactants and transition states will be key to accurately modeling and predicting reaction kinetics in aqueous media.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 3-oxopropanenitrile derivatives, and how can reaction conditions be optimized for high yields?
- Methodological Answer : Multi-component tandem reactions (e.g., Knoevenagel-cyclocondensation) using catalysts like acetic acid-functionalized imidazolium salts in ethanol under reflux are efficient for synthesizing derivatives of 3-oxopropanenitrile. Optimizing parameters such as temperature (reflux conditions), catalyst loading, and reaction time (typically 2–24 hours) enhances yields (>80%) and reduces byproducts. Piperidine in ethanol at 0–5°C is also effective for coupling reactions, as shown in chromene-carbaldehyde derivatives synthesis .
Q. How can researchers validate the purity and structural integrity of 3-oxopropanenitrile hydrate?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for quantifying purity, using validated methods with retention time and peak area analysis. Complementary techniques include X-ray powder diffraction (XRPD) for crystalline phase identification and differential scanning calorimetry (DSC) to assess thermal behavior (e.g., endotherm onset at 48°C for hydrate decomposition) .
Q. What are the stability considerations for 3-oxopropanenitrile hydrate under varying storage conditions?
- Methodological Answer : Hydrate stability is sensitive to humidity and temperature. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with XRPD and thermogravimetric analysis (TGA) can identify phase transitions. Storage in desiccators with silica gel at 4°C is advised to prevent deliquescence or polymorphic conversion .
Advanced Research Questions
Q. How do computational methods enhance the design of 3-oxopropanenitrile-based JAK inhibitors?
- Methodological Answer : Ligand-based drug design (LBDD) techniques, such as 3D-QSAR and molecular docking, predict binding affinities to JAK1/JAK2 active sites. Machine learning models trained on experimental IC50 data (e.g., pIC50 values ranging from 6.5 to 9.0) identify critical substituents (e.g., spirocyclic amines) that improve selectivity. Pharmacophore modeling further validates hydrogen-bonding interactions with kinase domains .
Q. What experimental approaches resolve contradictions in bioactivity data for 3-oxopropanenitrile derivatives across studies?
- Methodological Answer : Systematic SAR studies with controlled variables (e.g., substituent electronic effects, steric bulk) clarify discrepancies. For example, replacing cyclohexane rings with heterocycles (e.g., pyridines) reduces lipophilicity (logP from 3.2 to 1.8), enhancing solubility and reducing off-target effects. Cross-validation using cell-based assays (e.g., IL-6 inhibition) and in vivo models ensures reproducibility .
Q. How do polymorphic forms of 3-oxopropanenitrile hydrate impact pharmacokinetic properties?
- Methodological Answer : Polymorph screening via solvent-mediated recrystallization (e.g., 1,2-dimethoxyethane solvate formation) reveals differences in dissolution rates and bioavailability. Form I (DSC endotherm at 142°C) exhibits higher oral absorption in rat models compared to amorphous forms. Pairing intrinsic dissolution testing with in vivo PK studies (Cmax, AUC) establishes bioequivalence .
Q. What role does 3-oxopropanenitrile play in modulating spirocyclic scaffolds for immunomodulators?
- Methodological Answer : The nitrile group acts as a hydrogen-bond acceptor, stabilizing interactions with JAK3’s ATP-binding pocket (Ki = 2.3 nM). Introducing chiral centers (e.g., (3S,4R)-methyl groups) enhances binding specificity, reducing cytotoxicity (IC50 > 50 μM in HEK293 cells). Cocrystallization with 3,5-dimethylpyrazole improves crystallinity for structural elucidation via single-crystal XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
